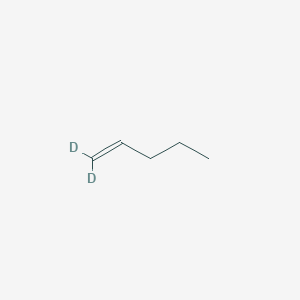

1-Pentene-1,1-D2

Description

Significance of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction. numberanalytics.comfiveable.me By strategically replacing a hydrogen atom with a deuterium (B1214612) atom, chemists can follow the labeled position and determine which chemical bonds are formed and broken during a reaction. numberanalytics.com This provides direct evidence for a proposed reaction mechanism, helping to distinguish between different possible pathways. numberanalytics.comnumberanalytics.com

The substitution of hydrogen with deuterium can also lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction is altered. symeres.com Observing a significant KIE often indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. This information is crucial for understanding the energetics and dynamics of a chemical transformation. numberanalytics.comsymeres.com Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can detect the presence and location of deuterium, offering a window into molecular structure and reaction progress. fiveable.mesymeres.com

Contextualization of 1-Pentene-1,1-D2 within Olefin Chemistry Research

This compound is a specific isotopologue of 1-pentene (B89616), an alkene with the chemical formula C5H10. smolecule.comwikipedia.org In this deuterated version, the two hydrogen atoms on the first carbon of the double bond are replaced by deuterium atoms. smolecule.com This specific labeling makes this compound a valuable tool for investigating the mechanisms of a wide array of reactions involving olefins.

Olefins, or alkenes, are a fundamental class of hydrocarbons characterized by the presence of a carbon-carbon double bond. rsc.org This double bond is a site of high reactivity, making olefins key starting materials and intermediates in the synthesis of numerous chemical products, including polymers, pharmaceuticals, and agrochemicals. lookchem.com Reactions such as electrophilic additions, hydrogenations, and olefin metathesis are central to organic chemistry, and understanding their intricate mechanisms is a constant pursuit. smolecule.comrsc.org

The use of this compound allows researchers to probe the subtleties of these reactions. For instance, in addition reactions, the deuterium labels can reveal the regioselectivity and stereochemistry of the process. smolecule.com In olefin metathesis, a powerful carbon-carbon bond-forming reaction, isotopic labeling can help to elucidate the nature of the catalyst-substrate interactions and the mechanism of alkylidene redistribution. illinois.edunih.gov

Key Properties of Pentene Isomers

| Property | 1-Pentene | cis-2-Pentene | trans-2-Pentene |

| IUPAC Name | Pent-1-ene | cis-Pent-2-ene | trans-Pent-2-ene |

| CAS Number | 109-67-1 | 627-20-3 | 646-04-8 |

| Molecular Formula | C5H10 | C5H10 | C5H10 |

| Molar Mass | 70.135 g·mol−1 | 70.135 g·mol−1 | 70.135 g·mol−1 |

| Boiling Point | 30 °C | 37 °C | 36 °C |

| Melting Point | -165.2 °C | -151 °C | -140 °C |

| Density | 0.64 g/cm³ | 0.66 g/cm³ | 0.65 g/cm³ |

Data sourced from wikipedia.org

The synthesis of deuterated olefins like this compound can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions. symeres.comcdnsciencepub.comresearchgate.netcdnsciencepub.comosti.gov For example, the reduction of a suitable carbonyl compound with a deuterated reagent can yield the desired deuterated alkene. smolecule.com Another approach involves the reaction of a deuterated Grignard reagent with an appropriate alkyl halide. smolecule.com

Applications of this compound in Research

| Research Area | Application of this compound |

| Mechanistic Studies | Tracing reaction pathways and identifying bond-breaking and bond-forming steps. smolecule.com |

| Kinetic Studies | Investigating reaction dynamics through the kinetic isotope effect. symeres.comsmolecule.com |

| Spectroscopy | Utilizing the deuterium signal in NMR for structural and dynamic analysis. fiveable.mesmolecule.com |

| Olefin Metathesis | Understanding catalyst behavior and reaction intermediates. illinois.edumpg.de |

| Oxidation Studies | Gaining insights into the interaction of olefins with oxidizing agents. smolecule.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10 |

|---|---|

Molecular Weight |

72.15 g/mol |

IUPAC Name |

1,1-dideuteriopent-1-ene |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i1D2 |

InChI Key |

YWAKXRMUMFPDSH-DICFDUPASA-N |

Isomeric SMILES |

[2H]C(=CCCC)[2H] |

Canonical SMILES |

CCCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pentene 1,1 D2

Regioselective Deuteration Strategies

Achieving regioselectivity in the deuteration of olefins like 1-pentene (B89616) is a significant synthetic challenge. Several strategies have been developed to introduce deuterium (B1214612) at specific positions within the molecule.

Deuterated Precursor-Based Synthesis

One of the most direct methods for synthesizing 1-pentene-1,1-d2 involves the use of deuterated starting materials. simsonpharma.com This approach ensures that the deuterium atoms are incorporated at the desired positions from the outset of the synthetic sequence. For instance, the synthesis can commence from deuterated hydrocarbon sources such as deuterated propylene (B89431) or butenes, which then undergo elimination reactions to yield the target alkene. smolecule.com Another precursor-based method involves the reduction of deuterated acetylene (B1199291) or the reaction of deuterated ethyl halides with metallic catalysts to produce deuterated alkenes like ethylene-1,1-d2, which can then be further elaborated. ontosight.ai

A common strategy involves the use of deuterated building blocks in well-established organic reactions. For example, the reaction of a deuterated Grignard reagent with an appropriate alkyl halide can be employed to form the carbon skeleton of 1-pentene with deuterium already in place. smolecule.com The synthesis of some deuterated olefins has been described, highlighting the versatility of using deuterated precursors. cdnsciencepub.com

Reductive Deuteration Pathways

Alkylation Reactions Utilizing Deuterated Reagents

Hydrogen Isotope Exchange (HIE) Approaches for Olefins

For olefins, HIE can be catalyzed by various systems, including acids, bases, or transition metal complexes. academie-sciences.fr Acid-catalyzed exchange, for instance, has been used for the deuteration of alkenes, though it can sometimes lead to a mixture of products. academie-sciences.fr Transition metal-catalyzed HIE has emerged as a key technology for deuterium incorporation. acs.org For example, iridium complexes have been shown to catalyze the regioselective H/D exchange of certain olefins. academie-sciences.fr The choice of catalyst and reaction conditions is crucial to direct the exchange to the desired vinylic position. academie-sciences.fr

Transition Metal-Catalyzed Deuterium Incorporation Techniques

Transition metal catalysis offers a versatile and powerful platform for the selective incorporation of deuterium into organic molecules, including olefins. marquette.eduacs.org These methods often proceed under mild conditions and can exhibit high levels of selectivity.

Indium-Mediated Transfer Hydrogenation with Deuterium Sources

A notable development in this area is the use of indium-catalyzed transfer hydrogenation. This method provides a safer alternative to using hazardous, pressurized hydrogen gas. organic-chemistry.org In this approach, a catalyst such as indium(III) bromide (InBr3) facilitates the transfer of hydrogen from a surrogate source to the alkene. organic-chemistry.org

For deuterium incorporation, this methodology can be adapted by using deuterated sources. For instance, readily available 1,3-benzodioxole (B145889) and D2O can be used as deuterium gas surrogates. organic-chemistry.orgresearchgate.net The reaction proceeds through the activation of the alkene by a Lewis acidic InBr3–D2O complex, generating a carbocation intermediate. organic-chemistry.org Subsequently, a deuteride (B1239839) transfer from the deuterated source completes the deuteration process. organic-chemistry.org Mechanistic studies have confirmed that this method allows for regioselective hydrogen-deuterium incorporation. organic-chemistry.org This technique has been shown to be effective for a broad range of alkenes and is scalable, making it a promising strategy for the synthesis of deuterated compounds like this compound. organic-chemistry.org

Table 1: Summary of Synthetic Approaches for this compound

| Methodology | Key Features | Potential for this compound Synthesis | References |

| Deuterated Precursor-Based Synthesis | Utilizes starting materials already containing deuterium. | High regioselectivity by design. | smolecule.com, simsonpharma.com, cdnsciencepub.com |

| Reductive Deuteration Pathways | Reduction of a functional group with a deuterium source. | Can be adapted from general methods for alkene synthesis. | smolecule.com, acs.org, handai-seizo.jp |

| Alkylation with Deuterated Reagents | Introduction of a deuterated alkyl group. | Precise control over the position of deuterium incorporation. | handai-seizo.jp |

| Hydrogen Isotope Exchange (HIE) | Direct exchange of C-H for C-D bonds. | Potentially cost-effective but may lack regioselectivity. | academie-sciences.fr, academie-sciences.fr, acs.org |

| Indium-Mediated Transfer Hydrogenation | Uses a catalyst and a deuterated surrogate. | Safer, scalable, and offers regioselective deuterium incorporation. | organic-chemistry.org, researchgate.net |

Other Catalytic Systems for Selective Deuteration of Alkenes

The selective incorporation of deuterium into alkenes is a field of significant interest, driven by the utility of deuterated molecules in mechanistic studies, kinetic isotope effect measurements, and as tracers in metabolic and environmental studies. nih.gov Beyond traditional methods, a variety of advanced catalytic systems have been developed to achieve high levels of selectivity and efficiency in the deuteration of alkenes, including terminal alkenes like 1-pentene. These systems often employ transition metal catalysts that can operate under mild conditions and offer unique selectivities.

Several transition metals, including iridium, copper, cobalt, and palladium, have been shown to be effective for the deuteration of alkenes. marquette.edu These catalysts can facilitate deuterium incorporation through various mechanisms, such as H/D exchange, transfer deuteration, and transfer hydrodeuteration.

Iridium-Based Catalysts Iridium complexes are highly effective for hydrogen/deuterium (H/D) exchange and transfer deuteration reactions. Supported iridium nanoparticles represent a modern approach, enabling the selective deuteration of various functional groups under mild conditions. acs.org For instance, iridium catalysts can promote transfer deuteration using deuterium oxide (D₂O) as an accessible and economical deuterium source. marquette.edu Mechanistic studies suggest that some iridium-catalyzed reactions may proceed through an oxidative addition of a C-D bond from a deuterated solvent, followed by C-H activation of the substrate and reductive elimination to yield the deuterated product. academie-sciences.fr In the context of 1-pentene, it has been proposed that full deuteration can occur via the formation of η3-allyl intermediates along the carbon chain, which allows various positions to become allylic through isomerization. academie-sciences.fr

Copper-Based Catalysts Copper-catalyzed systems have emerged as powerful tools for the transfer hydrodeuteration of alkenes. nih.govresearchgate.net These reactions typically involve the use of a deuterated silane (B1218182) as the deuterium donor and can achieve high regioselectivity. nih.gov For example, a copper-catalyzed transfer hydrodeuteration of cyclic and heterocyclic alkenes has been reported to precisely install a deuterium atom at specific positions. nih.gov By selecting the appropriate isotopic transfer reagents, one deuterium atom can be placed at either the benzylic or homobenzylic site with high levels of deuterium incorporation. nih.gov While many examples focus on aryl alkenes, the principles are extendable to aliphatic alkenes. marquette.edu The Clark group, for instance, developed a Cu-catalyzed transfer hydrodeuteration of aryl alkenes that performed well with various chain lengths, including a pentyne chain which is a precursor to pentene moieties. acs.org

Cobalt-Based Catalysts Visible-light-mediated catalysis offers a sustainable approach to deuteration. A system using a cobaloxime as a hydrogen/deuterium (H/D) exchange catalyst, promoted by visible light, has been shown to effectively deuterate a variety of terminal and internal alkenes. chinesechemsoc.org This method uses readily available deuterium sources like D₂O or deuterated methanol (B129727) (MeOD). chinesechemsoc.org The proposed mechanism involves a sequence of reversible addition-elimination steps involving a Co(III)-H species, which is generated in-situ via photoreduction. chinesechemsoc.org This system has been successfully applied to deuterate simple styrenes at the terminal position with high efficiency. chinesechemsoc.org

Ruthenium and Rhodium-Based Catalysts Homogeneous catalysts like Wilkinson's catalyst (a rhodium complex) and carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) (Ru-H) have been used for the deuteration of polymers by saturating double bonds with D₂. nsf.gov Studies on these systems reveal that the deuteration process can be accompanied by side reactions such as double bond migration (isomerization) and H/D scrambling. nsf.gov For example, when deuterating polycyclopentene, both Wilkinson's and Ru-H catalysts produced deuterated methylenes other than the expected vicinal -CDH-CDH- pair, indicating that β-hydride elimination events occurred before saturation. nsf.gov Such insights are crucial for predicting and controlling the final deuterium distribution in the target molecule.

Palladium-Based Catalysts Palladium catalysts are also utilized in transfer hydrodeuteration reactions. A notable example is a chemoselective transfer hydrodeuteration of alkenes catalyzed by Pd(OAc)₂. marquette.edu In this system, a borane (B79455) reagent (HBpin) serves as the hydrogen source, while D₂O, MeOD, or AcOD can be used as the deuterium source. marquette.edu

The table below summarizes findings from various studies on the catalytic deuteration of alkenes, showcasing the diversity of available systems.

Interactive Data Table: Catalytic Systems for Alkene Deuteration

Mechanistic Investigations of 1 Pentene 1,1 D2 Reactivity

Kinetic Isotope Effects (KIE) in Elucidating Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. chemguide.co.uknih.gov The replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D) can lead to significant changes in reaction rates because the greater mass of deuterium affects the vibrational frequency of the C-D bond compared to the C-H bond. nih.gov This difference in zero-point energy is the primary origin of the deuterium isotope effect.

Primary Deuterium Kinetic Isotope Effects

A primary deuterium kinetic isotope effect (kH/kD) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. chemguide.co.uk For reactions involving the cleavage of a C-H or C-D bond, the kH/kD ratio is typically greater than 1, indicating a "normal" isotope effect. This is because the C-H bond has a higher zero-point energy and is weaker than the C-D bond, thus it is broken more readily.

In the context of 1-Pentene-1,1-D2, a primary KIE would be expected in reactions where one of the C-D bonds at the C1 position is cleaved during the slowest step. For example, in certain base-catalyzed isomerization or oxidation reactions, the abstraction of a vinylic deuteron would be the rate-limiting event. The magnitude of the observed kH/kD value can provide detailed information about the transition state of this step. A large kH/kD value (typically in the range of 3-8) suggests a symmetric transition state where the deuterium is halfway transferred between the carbon and the abstracting species. Conversely, smaller values suggest either an "early" or "late" transition state.

Secondary Deuterium Kinetic Isotope Effects

Secondary deuterium kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step, but the presence of the isotope still influences the reaction rate. researchgate.net These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state.

For this compound, secondary KIEs would be observed in reactions where the C1 carbon undergoes a change in hybridization.

Normal Secondary KIE (kH/kD > 1): If the C1 carbon of this compound, which is sp² hybridized, rehybridizes to sp³ in the transition state, a normal secondary KIE is often observed. This is because the C-D bending vibrations are less constrained in the sp² ground state than in the more crowded sp³ transition state.

Inverse Secondary KIE (kH/kD < 1): Conversely, if a reaction involves a transition state where the C1 carbon becomes sp hybridized from its initial sp² state, an inverse secondary KIE might be observed.

Studying these small rate changes can help to pinpoint the structure of the transition state in reactions like electrophilic additions or cycloadditions where the vinylic C-D bonds remain intact.

Isotopic Labeling as a Mechanistic Probe

Isotopic labeling is a technique used to track the journey of an isotope through a reaction or a metabolic pathway. youtube.com By incorporating deuterium into a specific position, as in this compound, researchers can follow the fate of these labeled atoms in the products. This method provides direct evidence for proposed reaction mechanisms, identifies which bonds are broken and formed, and can reveal the occurrence of molecular rearrangements. The presence and location of deuterium in the final products can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). youtube.com

For example, reacting this compound and analyzing the deuterium distribution in the products can confirm whether a specific hydrogen (or in this case, deuterium) atom is involved in a particular rearrangement, or if it remains at its original position throughout the reaction. This technique is fundamental to the deuterium tracing studies discussed in the following section.

Unraveling Reaction Pathways through Deuterium Tracing

Deuterium tracing studies using this compound are instrumental in mapping out the step-by-step sequence of a reaction. The deuterium atoms at the C1 position act as markers, allowing chemists to trace the path of these specific atoms.

Hydrogenation and Dehydrogenation Reaction Paths

Hydrogenation is the addition of hydrogen across a double bond, typically in the presence of a metal catalyst. youtube.com The catalytic hydrogenation of this compound would yield pentane-1,1-d2. A key feature of this reaction is its stereochemistry; it is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. While this compound is not chiral, using this substrate in more complex systems can help elucidate the stereochemical pathway. Furthermore, studying the reaction with D₂ instead of H₂ would result in the formation of pentane-1,1,2,3-d4, and the stereochemistry of the newly added deuteriums could be analyzed.

Dehydrogenation is the reverse process, involving the removal of hydrogen to form a double bond. mdpi.com Studying the dehydrogenation of pentane that is selectively deuterated at various positions can provide insight into the mechanism. For instance, if pentane-1,1-d2 were subjected to dehydrogenation conditions, the position of the resulting double bond would indicate which C-H (or C-D) bonds are preferentially cleaved by the catalyst. If this compound is formed, it suggests the catalyst favors activation of the C-H bonds at C2. If a mixture of deuterated pentenes is formed, it could point to isomerization pathways occurring on the catalyst surface.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Pentene (B89616) |

| Pentane |

| 2-Bromo-1,1-dideuterio-pentane |

| 2-Bromo-1,1,2-trideuterio-pentane |

| Pentane-1,1-d2 |

| Pentane-1,1,2,3-d4 |

| Hydrogen Bromide (HBr) |

| Deuterium Bromide (DBr) |

| Hydrogen (H₂) |

Catalytic Cracking Mechanism Studies

Catalytic cracking is a cornerstone process in the petrochemical industry for converting large hydrocarbons into smaller, more valuable molecules like ethylene and propylene (B89431). nih.gov The cracking of light olefins such as 1-pentene over solid acid catalysts, typically zeolites, proceeds through complex reaction networks involving carbenium ion intermediates. researchgate.net The use of this compound allows for detailed mechanistic studies by tracing the distribution of deuterium in the product slate.

The two primary mechanisms for alkene cracking are the monomolecular (protolytic) and bimolecular pathways. organic-chemistry.org

Monomolecular Cracking: This pathway involves the protonation of the alkene by a Brønsted acid site on the catalyst to form a secondary pentyl carbenium ion. This ion then undergoes β-scission, where a C-C bond breaks, yielding a smaller carbenium ion and an olefin. For 1-pentene, this can lead to the formation of ethylene and a propyl carbenium ion, or propene and an ethyl carbenium ion.

Bimolecular Cracking: This mechanism begins with the reaction of a pentyl carbenium ion with a neutral 1-pentene molecule to form a C10 dimer carbenium ion. This larger ion is highly unstable and rapidly cracks into smaller, more stable fragments, leading to a diverse range of products. This pathway is generally favored at lower temperatures. mdpi.com

The isotopic labeling in this compound is instrumental in distinguishing these pathways and understanding subsequent hydrogen transfer reactions. For instance, in a pure monomolecular cracking scenario via β-scission, the deuterium atoms would be expected to remain on a C2 fragment. If ethylene is formed, it would be as 1,1-dideuterioethylene. However, hydrogen transfer reactions, which are prevalent on zeolite surfaces, can scramble the deuterium atoms among the product molecules. The extent and location of deuterium in the propylene and ethylene products can reveal the relative rates of β-scission versus intermolecular and intramolecular hydrogen transfer events.

| Proposed Dominant Mechanism | Expected Major Propylene Isotopologue | Expected Major Ethylene Isotopologue | Rationale |

|---|---|---|---|

| Monomolecular Cracking (β-Scission) | Propene-d0 | Ethylene-d2 (CH2=CD2) | Direct cleavage of the C3-C4 bond forms a propyl cation and dideuterioethylene. |

| Bimolecular Cracking (Oligomerization-Cracking) | Propene-d1, Propene-d2 | Ethylene-d1, Ethylene-d2 | Scrambling of deuterium occurs within the C10 intermediate before cracking. |

| Extensive Hydrogen Transfer | Propene-d0, d1, d2... | Ethylene-d0, d1, d2... | Rapid H/D exchange between carbenium ion intermediates and the catalyst surface or other molecules leads to statistical distribution. |

Oligomerization and Polymerization Reaction Dynamics

The conversion of light olefins into longer-chain molecules through oligomerization and polymerization is of significant industrial importance for producing fuels and polymers. nih.govkit.edulibretexts.org Transition metal catalysts, particularly those based on nickel, zirconium, or titanium, are often employed. nih.govnih.gov The mechanisms of these reactions can be investigated in detail using this compound by observing how the deuterium-labeled monomer unit is incorporated into the growing chain.

A widely accepted model for many coordination polymerization processes is the Cossee-Arlman mechanism. researchgate.netosti.gov This mechanism involves the following key steps:

Initiation: An active catalyst center, often a metal-alkyl or metal-hydride species, coordinates with the 1-pentene molecule at the double bond.

Insertion: The alkene inserts into the metal-alkyl (or metal-hydride) bond, extending the alkyl chain by one monomer unit and creating a new vacant coordination site.

Propagation: This insertion process repeats with subsequent monomer molecules, leading to chain growth.

Termination/Chain Transfer: The polymer chain is released from the metal center through processes like β-hydride elimination, which regenerates a metal-hydride species and produces a polymer with a terminal double bond.

Using this compound as the monomer, the initial insertion step into a metal-hydride (M-H) bond would produce a deuterated metal-alkyl intermediate (M-CH2-CHD-C3H7). Subsequent insertion of another this compound molecule would lead to a dimer with a specific deuterium pattern. Analysis of this pattern via techniques like NMR spectroscopy can confirm the regioselectivity of the insertion (e.g., 1,2-insertion vs. 2,1-insertion) and provide information on the dynamics of chain walking or isomerization events on the catalyst center.

| Step | Intermediate/Product | Expected Deuterium Location |

|---|---|---|

| Initiation (Reaction with M-H) | M-CH2-CHD-C3H7 | Deuterium at C2 of the metal-alkyl chain. |

| First Insertion (1,2-insertion of C5H8D2) | M-CH2-CD2-CH(C3H7)-CH2-CHD-C3H7 | Deuterium at C2, C5, and C6 of the growing C10 chain. |

| Termination (β-Hydride Elimination) | Decene Product | Specific dideuterated and tetradeuterated decene isotopologues, depending on the site of β-H elimination. |

Oxidation Reaction Kinetics and Pathway Analysis

The oxidation of alkenes can proceed through various pathways, including epoxidation, allylic oxidation, or oxidative cleavage, depending on the oxidant and reaction conditions. Studying the oxidation of this compound allows for the determination of rate-limiting steps through the measurement of kinetic isotope effects (KIEs). libretexts.org The KIE is the ratio of the reaction rate of the light (hydrogen-containing) isotopologue to the heavy (deuterium-containing) isotopologue (kH/kD). wikipedia.org

Primary KIE: A large KIE value (typically > 2) is observed when a C-H (or C-D) bond is broken in the rate-determining step of the reaction. epfl.ch

Secondary KIE: A smaller KIE (typically 0.8-1.4) occurs when the isotopically substituted position is not directly involved in bond breaking but experiences a change in its bonding environment (e.g., a change in hybridization) during the rate-determining step. wikipedia.org

For this compound, the deuterium atoms are in vinylic positions. Let's consider two potential oxidation pathways:

Allylic Oxidation: If the mechanism involves the abstraction of a hydrogen atom from the allylic C3 position as the rate-determining step, replacing hydrogens at C1 with deuterium should not produce a significant primary KIE. The observed effect would be a small secondary KIE.

Epoxidation: If the reaction is epoxidation, where an oxygen atom adds across the double bond, no C-D bonds are broken. However, the hybridization of C1 and C2 changes from sp2 to sp3 in the transition state. This change in the vibrational environment of the C-D bonds leads to a measurable secondary KIE. nih.gov Studies on the oxidation of deuterated styrenes have shown that such effects can be used to support a stepwise addition mechanism. nih.govacs.org

By comparing the oxidation rate of 1-pentene with that of this compound, the magnitude of the KIE can provide strong evidence for the nature of the rate-limiting step.

| Oxidation Mechanism | Bond Broken/Altered in Rate-Determining Step | Predicted KIE (kH/kD) Type | Expected Value |

|---|---|---|---|

| Allylic H-Abstraction | C-H bond at C3 | Primary (if C3 is deuterated); Secondary for this compound | ~1.05 (for this compound) |

| Epoxidation (Concerted) | C1 hybridization change (sp2 → sp3) | Secondary | 0.9 - 1.0 |

| Wacker-type Oxidation (Nucleophilic attack on π-complex) | C1 hybridization change (sp2 → sp3) | Secondary | ~0.95 |

Radical-Mediated Deuteration Mechanisms

While this compound is already a deuterated molecule, it can be a substrate for further deuteration or H/D exchange reactions, particularly those mediated by radicals. nih.gov Radical reactions can be initiated by light (photoredox catalysis) or chemical initiators and often proceed via chain mechanisms. nih.gov

A common radical-mediated process is hydrogen atom transfer (HAT). In the context of this compound, the most susceptible positions for HAT are the allylic C-H bonds at the C3 position, as they are significantly weaker than the vinylic C-D or C-H bonds. A radical initiator (R•) can abstract an allylic hydrogen to form a resonance-stabilized pentenyl radical.

In the presence of a deuterium source, such as deuterated water (D2O) or a deuterated thiol (R-SD), this pentenyl radical can be quenched by abstracting a deuterium atom, leading to the formation of a new C-D bond at the C3 or C1 position. chinesechemsoc.orgresearchgate.net This process can lead to isotopic scrambling, where deuterium atoms migrate from their original position to others. Studying the conditions under which this scrambling occurs provides insight into the stability of radical intermediates and the kinetics of competing radical pathways. For example, visible light-mediated cobalt catalysis can facilitate H/D exchange at the terminal positions of alkenes through a sequence of reversible addition-elimination reactions involving Co(III)-H/D species. chinesechemsoc.org

Stereochemical Outcomes and Deuterium Incorporation

The stereochemistry of reactions involving alkenes is a fundamental aspect of organic chemistry. Using a deuterated substrate like this compound can help elucidate the stereochemical course of addition reactions. acs.org When new stereocenters are formed, the presence of the deuterium label can be a useful spectroscopic marker for assigning the relative or absolute configuration of the products.

Many addition reactions to alkenes exhibit distinct stereoselectivity:

Syn-addition: Both new bonds are formed on the same face of the original double bond. Examples include catalytic hydrogenation and hydroboration.

Anti-addition: The two new bonds are formed on opposite faces of the double bond. Halogenation is a classic example.

For this compound, a reaction like catalytic hydrogenation with H2 over a palladium catalyst would involve the syn-addition of two hydrogen atoms. pearson.com This would result in the formation of (R,S)-1,1-dideuteropentane. While no new chiral center is formed in this specific product, consider the dihydroxylation of this compound. Syn-dihydroxylation would yield (R,S)-1,1-dideuteropentane-1,2-diol. The deuterium atoms at C1 would influence the NMR signals of the proton at C2, aiding in the stereochemical assignment of the diol product.

The level of deuterium incorporation in the product is also a critical piece of mechanistic information. In an ideal catalytic transfer deuteration reaction using a deuterium source like D2O, one would expect the incorporation of two deuterium atoms across the double bond. marquette.edu However, side reactions, such as H/D exchange with the solvent or catalyst ligands, can lead to "scrambling" and result in products with varying numbers of deuterium atoms. nih.gov Analyzing the distribution of these isotopologues provides a window into the full catalytic cycle, including potential catalyst deactivation or off-cycle pathways.

| Reaction | Reagents | Expected Stereochemistry | Product | Deuterium Incorporation Pattern |

|---|---|---|---|---|

| Hydrogenation | H2, Pd/C | Syn-addition | 1,1-dideuteropentane | Two H atoms added; D atoms remain at C1. |

| Deuteration | D2, Ni Catalyst | Syn-addition | 1,1,2-trideuteropentane | One D atom added to C2; D atoms remain at C1. nih.gov |

| Epoxidation | m-CPBA | Syn-addition | 2,2-dideutero-3-propyloxirane | Oxygen adds to one face; D atoms are on the epoxide ring. |

| Halogenation | Br2 | Anti-addition | (R,S)-1,2-dibromo-1,1-dideuteropentane | Bromine atoms add to opposite faces. |

Spectroscopic Analysis of 1 Pentene 1,1 D2 for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the case of isotopically labeled compounds like 1-pentene-1,1-d2, it provides even deeper insights into both static structure and molecular motion.

NMR spectroscopy is instrumental in confirming the molecular structure of this compound and studying its conformational dynamics. While ¹H NMR confirms the absence of protons at the C-1 position, ¹³C NMR can verify the isotopic substitution through the deuterium-induced isotope shift on the C-1 carbon resonance. cdnsciencepub.com

Research on related organometallic complexes has utilized deuterated pentenyl ligands to study conformational dynamics. researchgate.net For this compound, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study the spatial proximity of the remaining protons (at C-2, C-3, C-4, and C-5) to each other, revealing the preferred conformations of the propyl chain relative to the double bond. The deuterium (B1214612) labeling simplifies the often-complex vinyl region of the ¹H spectrum, facilitating a more straightforward analysis of the alkyl chain's conformation and mobility.

Deuterium (²H) possesses a nuclear spin (I=1), unlike the spin-1/2 proton (¹H). wikipedia.org This fundamental difference has significant implications for NMR spectroscopy. While its natural abundance is very low (about 0.016%), the intentional enrichment in this compound allows for direct detection via ²H NMR. wikipedia.orgoxinst.com

The primary roles of deuterium in NMR studies are:

Simplification of ¹H NMR Spectra: Replacing ¹H with ²H removes the corresponding signals from the proton spectrum, which can resolve overlapping peaks and simplify coupling patterns for the remaining protons.

Providing a Unique ²H Signal: A strong peak in the ²H NMR spectrum confirms the success and location of deuteration. wikipedia.org

Probing Molecular Dynamics: The deuterium nucleus has an electric quadrupole moment. Its interaction with local electric field gradients provides a sensitive mechanism for relaxation and is highly dependent on the orientation and motion of the C-D bond. This makes ²H NMR an excellent probe for molecular dynamics. wikipedia.organnualreviews.org

Table 1: Comparison of ¹H and ²H NMR Properties

| Property | Proton (¹H) | Deuteron (²H) | Significance for this compound Analysis |

|---|---|---|---|

| Nuclear Spin (I) | 1/2 | 1 | ²H has a quadrupole moment, making it sensitive to local electronic environment and dynamics. wikipedia.org |

| Natural Abundance | ~99.98% | ~0.016% | Isotopic enrichment is required for ²H NMR, as is the case for this compound. oxinst.com |

| Gyromagnetic Ratio (rad·s⁻¹·T⁻¹) | 26.75 x 10⁷ | 4.11 x 10⁷ | ²H is inherently less sensitive than ¹H in NMR experiments. |

| NMR Signal | Sharp singlets, doublets, etc. | Broader signals due to quadrupolar relaxation. | Signal characteristics in ²H NMR provide information on molecular motion. |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and revealing through-bond and through-space correlations. For this compound, heteronuclear 2D NMR is particularly powerful.

A key experiment would be the ²H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum. These experiments correlate the deuterium nuclei with the carbon atoms they are attached to (C-1) or are two to three bonds away (C-2, C-3). This provides definitive confirmation of the deuteration site. acs.org Furthermore, techniques like ²H COSY (Correlation Spectroscopy) can be used, although resolving the correlations can be challenging due to the broader lineshapes and smaller coupling constants associated with deuterium. researchgate.netresearchgate.net

Table 2: Potential 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Expected Information |

|---|---|---|

| ²H-¹³C HSQC | D1 ↔ C1 | Confirms the direct attachment of deuterium to the C-1 carbon. |

| ²H-¹³C HMBC | D1 ↔ C2, C3 | Establishes the connectivity of the vinyl group with the alkyl chain. |

| ¹H-¹H COSY | H2 ↔ H3, H3 ↔ H4, etc. | Maps the proton-proton coupling network within the propyl chain. |

| ¹H-¹³C HSQC | Hn ↔ Cn | Assigns each proton to its corresponding carbon atom in the alkyl chain. |

Should this compound be used as a monomer to create a polymer, such as poly(this compound), solid-state NMR (ssNMR) would be an invaluable tool for characterizing the structure and dynamics of the resulting material. nih.gov Solid-state ²H NMR is particularly powerful for studying molecular motion in polymers. annualreviews.org

The lineshape of the ²H ssNMR spectrum is highly sensitive to the rate and geometry of the motion of the C-D bond. wikipedia.org By analyzing the spectra over a range of temperatures, researchers can characterize the dynamics of the polymer backbone and any side chains. For a polymer derived from this compound, the deuterium labels would be on the polymer backbone, allowing for direct investigation of main-chain mobility, such as segmental motions related to the glass transition temperature. annualreviews.orgaip.org

Table 3: Applications of Solid-State ²H NMR on Polymers Derived from this compound

| Research Area | ssNMR Information Gained | Significance |

|---|---|---|

| Polymer Dynamics | Rate and amplitude of main-chain motion. | Relates molecular-level movement to macroscopic material properties like flexibility and toughness. annualreviews.org |

| Phase Behavior | Distinguishing between crystalline and amorphous domains. | Provides insight into the morphology and organization of the polymer chains. |

| Structural Heterogeneity | Identifies regions with different mobility (e.g., rigid vs. mobile). | Characterizes the physical uniformity of the polymer material. rsc.org |

| Conformational Analysis | Determines the orientation of the C-D bonds in ordered samples. | Elucidates the packing and arrangement of polymer chains in the solid state. wikipedia.org |

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to bond strength, atomic masses, and molecular symmetry, making them ideal for studying the effects of isotopic substitution.

The substitution of hydrogen with deuterium significantly alters the vibrational frequency of the C-H bond due to the increased mass of deuterium. This phenomenon is a direct consequence of the principles governing a harmonic oscillator, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the system.

The C-D stretching vibration appears in a region of the IR spectrum that is typically free from other fundamental modes, often referred to as a "transparent window". nih.gov While C-H stretching modes in alkenes appear around 3000-3100 cm⁻¹, the corresponding C-D stretching modes are shifted to a much lower frequency, approximately 2200-2300 cm⁻¹. fau.delibretexts.org This clear spectral separation allows for the unambiguous study of the C-D bond's environment and behavior.

The force constant of a bond is a measure of its stiffness or strength. aip.org Because deuterium substitution does not significantly alter the electronic structure of the molecule, the force constant for a C-D bond is nearly identical to that of a C-H bond. However, detailed calculations and high-resolution spectroscopic studies can reveal subtle differences. The analysis of these vibrational frequencies and derived force constants provides fundamental data on bonding and is critical for interpreting kinetic isotope effects in reactions involving the cleavage of this bond. wikipedia.orgsmu.edumasterorganicchemistry.com

Table 4: Typical Vibrational Frequencies and Force Constants for C-H and C-D Bonds in Alkenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Approximate Force Constant (mdyn/Å) | Notes |

|---|---|---|---|

| C-H Stretch (=C-H) | 3000 - 3100 | ~5.1 | Stronger and stiffer than a C-H single bond. |

| C-D Stretch (=C-D) | 2200 - 2300 | ~5.1 | Frequency is lower due to the increased mass of deuterium. libretexts.org |

| C-H Bend (=C-H) | 1300 - 1400 | N/A | Bending force constants are generally smaller than stretching constants. |

| C-D Bend (=C-D) | 900 - 1000 | N/A | Frequency is also lowered by the mass effect of deuterium. |

Monitoring Reaction Progress via Spectroscopic Signatures

Spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing detailed information on the transformation of reactants into products. For reactions involving this compound, methods like Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly valuable. These techniques can track the consumption of the starting material by monitoring the intensity of its characteristic vibrational bands.

The key to monitoring reactions of this compound is to focus on the vibrational modes associated with its unique structural features, primarily the carbon-carbon double bond (C=C) and the carbon-deuterium (C-D) bonds. Polymerization, hydrogenation, or oxidation reactions involving this compound will lead to the saturation of the double bond. spectroscopyonline.com This transformation can be observed spectroscopically by the disappearance of the C=C stretching vibration signal.

For instance, in a catalytic oxidation reaction, the intensity of the Raman band corresponding to the C=C bond (typically around 1630-1650 cm⁻¹) would decrease over time as the alkene is converted into products like epoxides or aldehydes. oxinst.com Simultaneously, new peaks corresponding to the functional groups of the products would appear. The use of an internal standard, a compound that does not participate in the reaction, allows for the quantitative analysis of the reaction kinetics. oxinst.com

FTIR spectroscopy offers a complementary approach. Using an Attenuated Total Reflectance (ATR) fiber probe, spectra can be recorded in real-time directly from the reaction mixture. jasco-global.com The progress of a reaction, such as the ozonolysis of this compound, can be followed by observing the decrease in the intensity of the C=C stretching peak and the characteristic C-D stretching frequencies, alongside the emergence of bands from carbonyl groups (C=O) in the products. jasco-global.comresearchgate.net

Below is a data table illustrating hypothetical changes in key spectroscopic bands during the oxidation of this compound.

| Time (minutes) | C=C Stretch Intensity (a.u.) | C=O Stretch Intensity (a.u.) | Reactant Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 20 | 0.50 | 0.50 | 50 |

| 30 | 0.25 | 0.75 | 75 |

| 40 | 0.05 | 0.95 | 95 |

This table provides a representative model of reaction monitoring data, where 'a.u.' stands for arbitrary units.

Resonant Vibrational Spectroscopy for Surface-Adsorbate Interactions

Resonant vibrational spectroscopy techniques, such as Sum Frequency Generation (SFG) spectroscopy, are exceptionally sensitive to the structure and orientation of molecules at interfaces. liverpool.ac.uk These methods are crucial for understanding surface-adsorbate interactions, which are fundamental to catalysis and materials science. researchgate.netliverpool.ac.uk The isotopic labeling in this compound is highly advantageous for such studies.

When this compound adsorbs onto a surface, for example, a metal catalyst like platinum or palladium, its vibrational frequencies can shift compared to the gas phase, providing information about the bonding mechanism. conicet.gov.arresearchgate.net SFG spectroscopy can selectively probe the vibrational modes of the adsorbed molecules. The presence of deuterium provides distinct vibrational frequencies (C-D stretches) that are well-separated from the C-H stretches of any potential contaminants, allowing for clear and unambiguous signal assignment. d-nb.info

The orientation of the adsorbed this compound molecule can be determined by analyzing the polarization of the SFG signal and the relative intensities of different vibrational modes. liverpool.ac.uk For instance, if the molecule lies flat on the surface, certain vibrational modes might become suppressed or enhanced depending on their symmetry and orientation relative to the surface normal. liverpool.ac.uk The interaction of the C=C double bond with the surface can be studied by observing shifts in its stretching frequency. A significant weakening of this bond, indicated by a lower frequency, suggests a strong interaction with the surface, which is a precursor to catalytic reactions like hydrogenation. conicet.gov.ar

The table below presents hypothetical vibrational frequencies for this compound, highlighting how these frequencies could differ based on the molecule's interaction with a surface. The distinct C-D vibrational modes serve as sensitive probes of the local chemical environment.

| Vibrational Mode | Gas Phase Frequency (cm⁻¹) | Adsorbed on Surface (Hypothetical Frequency, cm⁻¹) | Research Implication |

| C=C Stretch | ~1640 | ~1500 | A significant frequency decrease indicates strong interaction and activation of the double bond by the surface. conicet.gov.ar |

| =CD₂ Symmetric Stretch | ~2300 | ~2280 | A small shift suggests the C-D bonds are not directly interacting with the surface. |

| =CD₂ Asymmetric Stretch | ~2350 | ~2335 | The orientation can be deduced from the relative intensity changes of symmetric and asymmetric modes. d-nb.info |

| C-H Stretches (Alkyl) | ~2850-2960 | ~2840-2950 | Minor shifts indicate the alkyl chain has weaker interactions with the surface compared to the double bond. |

Note: The frequencies listed are representative and can vary based on the specific surface and experimental conditions.

By using this compound, researchers can distinguish the vinylic end of the molecule from the alkyl chain, providing detailed insights into the geometry of adsorption and the nature of the surface-adsorbate bond. This knowledge is critical for designing more efficient catalysts and understanding surface chemical processes at a molecular level.

Theoretical and Computational Chemistry Studies on 1 Pentene 1,1 D2 Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost, making it well-suited for studying the electronic structure and energetics of medium-sized organic molecules like 1-pentene-1,1-d2. osti.gov

DFT calculations are instrumental in locating and characterizing the structures of transition states and intermediates along a reaction pathway. For reactions involving this compound, such as addition, abstraction, or isomerization reactions, DFT can be employed to model the potential energy surface. researchgate.net By identifying the transition state geometries, which are saddle points on the potential energy surface, researchers can understand the structural changes that occur during the reaction. fiveable.me For instance, in a study of alkene isomerization, DFT has been used to map out the reaction coordinates and identify key intermediates. researchgate.net

A hypothetical reaction coordinate for the isomerization of this compound to 2-pentene-1,1-d2 could be mapped out using DFT. The calculations would reveal the structure of the transition state, likely involving a temporary shift of electron density and atomic positions. The deuteration at the C1 position would subtly influence the energetics and geometry of the transition state compared to its non-deuterated counterpart.

A significant application of computational chemistry to isotopically labeled molecules is the prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope. Deuterium (B1214612) labeling, as in this compound, leads to a lower zero-point vibrational energy (ZPVE) for the C-D bond compared to the C-H bond. youtube.com This difference in ZPVE can lead to a significant KIE if the C-D bond is broken or perturbed in the rate-determining step of a reaction.

DFT calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. ajchem-a.com The ZPVE is then calculated from these frequencies. The difference in the activation energy due to the ZPVE difference between the C-D and C-H bonds allows for the theoretical prediction of the KIE.

Hypothetical DFT-Calculated Vibrational Frequencies and KIE for a C-H(D) Abstraction Reaction from this compound

| Species | C-H/C-D Stretching Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Predicted KIE (kH/kD) |

| 1-Pentene (B89616) (Reactant) | ~2950 (C-H) | 4.22 | 6.8 |

| This compound (Reactant) | ~2150 (C-D) | 3.07 | |

| Transition State (C-H) | ~1500 (C-H) | 2.15 | |

| Transition State (C-D) | ~1100 (C-D) | 1.57 |

Note: This table presents hypothetical data to illustrate the principles of KIE prediction using DFT. Actual values would require specific reaction modeling.

DFT is widely used to model the interaction of molecules with catalysts, providing insights into reaction mechanisms and energy barriers. conicet.gov.ar For this compound, DFT could be used to study its adsorption on a catalytic surface, such as a transition metal or a zeolite. researchgate.net These calculations can determine the preferred binding sites, adsorption energies, and the changes in the molecule's geometry and electronic structure upon adsorption.

Ab Initio and Hybrid Computational Methods for High-Level Calculations

For higher accuracy, ab initio and hybrid computational methods can be employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. researchgate.netlibretexts.org These methods are computationally more demanding than DFT but can provide more accurate energies and properties. d-nb.info

Hybrid methods combine DFT with a portion of exact exchange from Hartree-Fock theory, often yielding improved results for reaction barriers and thermochemistry. hu-berlin.de For a system like this compound, high-level ab initio or hybrid calculations could be used to benchmark the results obtained from DFT, ensuring the reliability of the computational predictions. researchgate.net For instance, the reaction enthalpies for H abstraction from 1-pentene have been studied using high-level ab initio methods. researchgate.net

Comparison of Hypothetical Reaction Enthalpies (kcal/mol) for H-abstraction from 1-Pentene Calculated by Different Methods

| Method | Reaction Enthalpy |

| DFT (B3LYP) | 10.5 |

| MP2 | 9.8 |

| CCSD(T) | 9.5 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. wustl.edutudelft.nlmpg.de An MD simulation calculates the trajectory of atoms and molecules over time by integrating Newton's equations of motion. uc.edu For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions in the liquid phase or in solution. nih.gov By simulating a system containing many this compound molecules, one can investigate properties like the radial distribution function, which describes the probability of finding a molecule at a certain distance from another. This provides insights into the liquid structure and packing.

Quantum Chemical Calculations of Reaction Rate Coefficients

Quantum chemical calculations can be used to compute reaction rate coefficients from first principles. fiveable.me Transition State Theory (TST) is a common framework for this, where the rate constant is related to the free energy difference between the reactants and the transition state. ox.ac.ukphotophysics.com The necessary energetic information, such as the barrier height and vibrational frequencies, can be obtained from quantum chemical calculations, such as DFT or ab initio methods. acs.orglibretexts.org

For reactions involving this compound, these calculations can provide a detailed understanding of the reaction kinetics. By calculating the rate coefficients at different temperatures, an Arrhenius plot can be constructed to determine the activation energy and pre-exponential factor. Tunneling corrections can also be incorporated, which can be particularly important for reactions involving the transfer of light atoms like hydrogen and deuterium. fiveable.me

Applications of 1 Pentene 1,1 D2 in Fundamental Chemical Research

Probing Catalytic Mechanisms

Isotopic labeling is a cornerstone of mechanistic chemistry, providing definitive evidence for proposed reaction pathways. The carbon-deuterium (C-D) bond is slightly stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, leading to observable kinetic isotope effects (KIEs) and distinct signals in spectroscopic analysis, such as NMR and mass spectrometry. nih.govmdpi.com By substituting the two hydrogen atoms on the first carbon of 1-pentene (B89616) with deuterium (B1214612), 1-Pentene-1,1-D2 becomes an ideal probe for studying catalytic reactions like isomerization and hydrogenation.

Heterogeneous Catalysis Studies with Isotopic Probes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is fundamental to industrial chemistry. unizin.orgyoutube.com Understanding the mechanism involves tracking the adsorption of reactants onto the catalyst surface, the surface reactions, and the desorption of products. youtube.com

Using this compound allows researchers to follow the breaking and forming of C-H/C-D bonds on the catalyst surface. For instance, in the isomerization of 1-pentene to 2-pentene (B8815676) over a solid acid catalyst like a zeolite, the location of the deuterium atoms in the product molecules can reveal the nature of the intermediate species. If the reaction proceeds through a carbocation intermediate, a scrambling of the deuterium label to other positions on the carbon chain might be observed. Conversely, a more concerted mechanism might result in a predictable shift of the label. rsc.orgresearchgate.net

Table 1: Hypothetical Deuterium Distribution in 1-Pentene Isomerization over a Solid Catalyst This interactive table illustrates how product analysis can differentiate between proposed mechanistic pathways.

| Product | Mechanistic Pathway | Expected Deuterium Position | Implication |

|---|---|---|---|

| cis/trans-2-Pentene | Carbocation Intermediate | Deuterium scrambled across C1, C3, etc. | Indicates hydrogen/deuterium exchange with the surface and rearrangement. |

| cis/trans-2-Pentene | Concerted Surface Shift | Deuterium specifically located at C1 or C3. | Suggests a direct, localized atomic transfer without significant rearrangement. |

Homogeneous Catalysis Mechanism Elucidation

In homogeneous catalysis, the catalyst and reactants are in the same phase, often in a liquid solution. marquette.edu This allows for milder reaction conditions and often higher selectivity. Deuterium-labeled substrates like this compound are instrumental in elucidating the intricate steps of catalytic cycles involving organometallic complexes. researchgate.net

A classic example is the metal-hydride catalyzed isomerization of alkenes. Two common proposed mechanisms are the "metal hydride addition-elimination" pathway and the "π-allyl" intermediate pathway.

Metal Hydride Addition-Elimination: The catalyst adds a metal-hydride (M-H) bond across the double bond of 1-pentene. This forms a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the double bond in a new position, forming 2-pentene. When using this compound, this mechanism predicts a specific location for the deuterium atoms in the final product, depending on which hydrogen is eliminated.

π-Allyl Intermediate: The catalyst abstracts a hydrogen from the carbon adjacent to the double bond (C3), forming a π-allyl complex. The metal hydride then returns the hydrogen to a different carbon (C1), yielding 2-pentene. This pathway would result in a different deuterium distribution in the product compared to the addition-elimination mechanism.

By analyzing the resulting 2-pentene products using ²H NMR or mass spectrometry, chemists can determine the precise location of the deuterium atoms and thus distinguish between these competing mechanisms.

Advanced Studies in Polymer Chemistry and Oligomerization

The formation of long-chain polymers and shorter-chain oligomers from monomer units is a cornerstone of materials science. The precise control over these processes depends on a deep understanding of monomer insertion, chain propagation, and chain termination steps. tue.nl this compound provides a unique handle to investigate these fundamental processes.

Investigating Monomer Insertion and Chain Propagation in Polymerization

In coordination polymerization, catalyzed by transition metal complexes (e.g., Ziegler-Natta or metallocene catalysts), α-olefins like 1-pentene are added sequentially to a growing polymer chain. mdpi.com A key question is the regiochemistry of this insertion: does the first carbon (C1) of the monomer attach to the metal center (a 2,1-insertion), or does the second carbon (C2) attach (a 1,2-insertion)? These different insertion modes drastically affect the final polymer's microstructure and properties. nih.gov

When this compound is used as the monomer, the deuterium atoms act as a clear spectroscopic marker. By analyzing the resulting polymer with ¹³C and ²H NMR spectroscopy, the exact location of the deuterated methylene (B1212753) (-CD₂) group within the polymer backbone can be determined. This allows for the precise quantification of 1,2- versus 2,1-insertions. Furthermore, these labels can help identify chain transfer mechanisms, where the growing chain is terminated and a new one begins. acs.org

Table 2: Expected NMR Signatures for Poly(this compound) based on Insertion Type This interactive table shows how spectroscopy can distinguish polymerization mechanisms.

| Insertion Type | Location of -CD₂- Group in Polymer Backbone | Spectroscopic Indication |

|---|---|---|

| 1,2-Insertion (Primary) | Directly adjacent to the main polymer chain. | A distinct signal in ²H NMR and a characteristic shift in ¹³C NMR for the adjacent carbons. |

| 2,1-Insertion (Secondary) | One carbon removed from the main polymer chain, within the side chain. | A different and clearly distinguishable set of signals in both ²H and ¹³C NMR spectra. |

Understanding Selectivity and Regiochemistry in Oligomer Formation

Oligomerization is the process of linking a small number of monomers, typically forming dimers, trimers, and tetramers. This is a critical process for producing synthetic fuels and lubricants. researchgate.net Zeolite catalysts are often used for the oligomerization of light olefins like 1-pentene. researchgate.net The distribution of these products (e.g., the ratio of dimers to trimers) and their specific isomers depends heavily on the catalyst structure and reaction conditions.

Using this compound as the feedstock allows for detailed mechanistic analysis of oligomer formation. By analyzing the product mixture with mass spectrometry, the exact mass of each oligomer can be determined. rsc.org For example, a dimer of this compound would have a mass that is 4 units higher than a dimer of standard 1-pentene. This allows researchers to trace the incorporation of the labeled monomer and study crossover experiments, where a mixture of labeled and unlabeled pentene is used to understand how the chains are built.

Q & A

Q. How can researchers ensure reproducibility in 1-Pentene-1,1-D₂ studies across laboratories?

- Methodological Answer : Adopt FAIR data principles:

- F indable: Deposit raw spectra/chromatograms in open repositories (e.g., Zenodo).

- A ccessible: Publish detailed synthetic protocols using platforms like JoVE.

- I nteroperable: Use standardized units (IUPAC guidelines) for reporting data.

- R eusable: Disclose instrument calibration records and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.